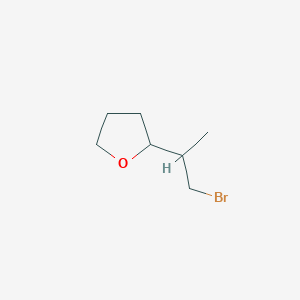
1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H17NO2 It is a derivative of cyclohexane, featuring a cyano group and a carboxylic acid group attached to the cyclohexane ring
Méthodes De Préparation
The synthesis of 1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: Starting with a suitable precursor, the cyclohexane ring is formed through cyclization reactions.
Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution reactions, often using reagents like sodium cyanide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include enzyme-catalyzed reactions and metabolic processes.
Comparaison Avec Des Composés Similaires
1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
4-(propan-2-yl)cyclohexane-1-carboxylic acid: Lacks the cyano group, leading to different reactivity and applications.
1-Cyano-4-(methyl)cyclohexane-1-carboxylic acid: Similar structure but with a different alkyl group, affecting its chemical properties and uses.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
1-cyano-4-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c1-8(2)9-3-5-11(7-12,6-4-9)10(13)14/h8-9H,3-6H2,1-2H3,(H,13,14) |
Clé InChI |
NTTPKMKDHYOXSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B13162017.png)
![N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide](/img/structure/B13162018.png)








![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)
